1-Methyl-2-oxoazepane-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-oxoazepane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-9-5-3-2-4-6(7(9)10)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRPEWVXEFQPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-84-7 | |
| Record name | 1-methyl-2-oxoazepane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparation Strategies for 1 Methyl 2 Oxoazepane 3 Carboxylic Acid and Its Analogs
Historical and Contemporary Approaches to Azepane Ring Formation
The formation of the azepane ring, specifically the 2-oxoazepane lactam, is a cornerstone of industrial polymer chemistry and a recurring challenge in synthetic organic chemistry.
The direct cyclization of a linear precursor is a fundamental approach to forming the lactam ring. Historically, this has been achieved through the cyclization of ε-aminocaproic acid. rwth-aachen.de This method typically involves heating the amino acid to induce dehydration and subsequent ring closure, forming the thermodynamically stable seven-membered amide.
Modern methods have focused on developing milder and more efficient conditions for such dehydrative cyclizations. For instance, Brønsted acids like triflic acid have been used to promote the intramolecular reaction of N-(hydroxyethyl)amides to form five-membered oxazoline rings, a principle that can be extended to the formation of larger lactam rings from corresponding amino acids. mdpi.com The use of silica-supported catalysts, such as HClO₄-SiO₂, represents a greener, metal-free approach for the intramolecular cyclization of amino acid-derived diazoketones to form six-membered oxazinanones, showcasing a strategy that can be adapted for azepane ring systems. frontiersin.org
These reactions proceed via the activation of the carboxylic acid moiety, followed by nucleophilic attack from the distal amine group. The efficiency of the cyclization is often dependent on the concentration of the substrate to favor the intramolecular pathway over intermolecular polymerization.
Ring expansion reactions are powerful and widely used methods for constructing the 2-oxoazepane skeleton, often starting from more readily available six-membered ring precursors.
Beckmann Rearrangement: The most significant industrial method for producing ε-caprolactam is the Beckmann rearrangement of cyclohexanone (B45756) oxime. rwth-aachen.de This reaction, named after Ernst Otto Beckmann, involves the acid-catalyzed rearrangement of a ketoxime to a substituted amide. wikipedia.org In the classic industrial process, cyclohexanone is first converted to its oxime, which is then treated with a strong acid, such as oleum (fuming sulfuric acid), to induce the rearrangement. scribd.comgoogle.comresearchgate.net The mechanism involves protonation of the oxime's hydroxyl group, creating a good leaving group. This is followed by a stereospecific migration of the alkyl group that is anti-periplanar to the leaving group, resulting in the formation of a seven-membered lactam ring. wikipedia.orgscribd.com Research has explored various catalytic systems to reduce the large amounts of ammonium (B1175870) sulfate waste generated by the traditional process, including the use of heterogeneous catalysts and alternative acid systems. rwth-aachen.de
Schmidt Reaction: The Schmidt reaction provides another pathway for ring expansion, reacting a ketone with hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of a strong acid. wikipedia.orglibretexts.org When applied to a cyclic ketone like cyclohexanone, the reaction inserts a nitrogen atom into the ring to yield a lactam. clockss.orgnih.gov The mechanism involves the protonation of the ketone, nucleophilic attack by the azide, and subsequent rearrangement with the expulsion of dinitrogen gas. wikipedia.org The regioselectivity of the nitrogen insertion can be a challenge with unsymmetrical ketones, but the reaction is a valuable tool, particularly in the synthesis of complex natural products. libretexts.orgchimia.ch
Other notable ring-expansion strategies include the gold(I)-catalyzed diastereoselective expansion of tailor-made azetidine derivatives cell.comcell.com and strain-release pericyclic reactions of vinylaziridines, which can produce azepine skeletons through a rwth-aachen.derwth-aachen.de-sigmatropic rearrangement. mdpi.com
| Reaction | Precursor | Reagents | Key Features | Industrial Relevance |
| Beckmann Rearrangement | Cyclohexanone Oxime | Strong acids (e.g., H₂SO₄, Oleum) wikipedia.orggoogle.com | Stereospecific anti-migration; High-yielding | High (Primary route to ε-caprolactam for Nylon-6) rwth-aachen.de |
| Schmidt Reaction | Cyclohexanone | Hydrazoic Acid (HN₃), H₂SO₄ wikipedia.org | Involves azide reagents; Expulsion of N₂ gas | Moderate (Used in lab-scale and complex synthesis) libretexts.org |
| Vinylaziridine Rearrangement | Substituted Vinylaziridine | Thermal or Catalytic | rwth-aachen.derwth-aachen.de-Sigmatropic rearrangement; Stereoselective mdpi.com | Low (Specialized applications) |
Introducing the C3-carboxylic acid moiety of 1-Methyl-2-oxoazepane-3-carboxylic acid can be achieved either before or after the formation of the azepane ring.
One common strategy involves starting with a precursor that already contains the necessary functionality. For instance, a substituted cyclohexanone bearing a carboxylate group (or a precursor like an ester or nitrile) at the adjacent position could be subjected to a Beckmann or Schmidt rearrangement. The directing effects of the existing substituent would need to be carefully considered to control the regioselectivity of the ring expansion.
Alternatively, a pre-formed 2-oxoazepane ring can be functionalized. This can be challenging but may be achieved through methods such as α-lithiation of the lactam followed by quenching with carbon dioxide. The N-methyl group can be installed via standard N-alkylation procedures using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
Modern synthetic methods offer more sophisticated approaches. Carboxylic acids can be used as traceless activation groups for conjugate additions, a strategy that could be adapted to build the substituted carbon framework before cyclization. princeton.edu Furthermore, specialized derivatization reagents have been developed for the targeted analysis of carboxylic acids, which can also be applied synthetically. nih.gov The direct synthesis of oxazoles from carboxylic acids using triflylpyridinium reagents showcases a powerful activation method that could be employed in related synthetic sequences. nih.gov
Stereoselective Synthesis of this compound and Enantiopure Analogs
Creating enantiopure versions of substituted azepanes is crucial for pharmaceutical applications. This requires precise control over the stereochemistry at the C3 position.
Asymmetric catalysis aims to create chiral molecules from achiral or racemic starting materials using a chiral catalyst. Several catalytic systems have been developed for the synthesis of azepine derivatives.
Metal-Catalyzed Reactions: Copper-catalyzed asymmetric intramolecular cyclizations have been successfully used to synthesize dibenzo[b,d]azepines with high yields and excellent enantioselectivities (up to 99% ee). rsc.orgrsc.org Nickel(II)-catalyzed asymmetric difunctionalization of alkynes has also emerged as a method to produce azepine derivatives bearing a quaternary center. researchgate.net
Organocatalysis: Chiral Brønsted acids have been employed in asymmetric aza-Piancatelli rearrangement/Michael addition sequences to generate bridged tetrahydrobenzo[b]azepine derivatives with excellent enantio- and diastereoselectivities. nih.gov These organocatalytic methods avoid the use of metals and often proceed under mild conditions.
A general approach to enantiopure 7-substituted azepane-2-carboxylic acids starts from (S)-tribenzyl glutamic acid γ-aldehyde. researchgate.net A sequence involving a Horner-Wadsworth-Emmons reaction followed by a multi-step reductive amination cascade under hydrogenation conditions produces the desired cyclic amino acid with good diastereomeric ratios. researchgate.net This highlights a substrate-controlled approach where the chirality is derived from the starting material.
Diastereoselective synthesis relies on the influence of an existing stereocenter in the molecule to direct the formation of a new stereocenter. This is a powerful strategy for synthesizing complex molecules with multiple chiral centers.
One reported asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives utilizes an oxidative cleavage of a bicyclic aza-bicyclo[3.2.2]nonene intermediate to generate the C2 and C5 substituents in a highly stereoselective manner. acs.org This key step demonstrates how the rigid conformational constraints of a bicyclic precursor can be used to control the stereochemical outcome of the final monocyclic azepane product.
Ring expansion reactions can also be highly diastereoselective. Gold(I)-catalyzed synthesis of azepines from azetidine derivatives proceeds with excellent diastereoselectivity, where the stereochemistry of the final product is dictated by the substitution pattern of the starting material. cell.comcell.com Similarly, the alkylation of chiral seven-membered rings fused to tetrazoles has been shown to be highly diastereoselective, providing a method to install substituents with high stereocontrol. nih.gov Computational studies in these systems have revealed that torsional effects are often responsible for the observed diastereoselectivity. nih.gov
| Method | Catalyst/Control Element | Reaction Type | Stereochemical Outcome | Reference |
| Asymmetric Reductive Cyclization | Copper(I) / Chiral Ligand (Ph-BPE) | Intramolecular Cyclization | High Enantioselectivity (>99% ee) | rsc.org |
| Asymmetric Rearrangement | Chiral Brønsted Acid | aza-Piancatelli/Michael Addition | Excellent Enantio- and Diastereoselectivity | nih.gov |
| Substrate-Controlled Synthesis | Chiral Precursor (Glutamic Acid) | Reductive Amination Cascade | Good to Excellent Diastereomeric Ratios | researchgate.net |
| Diastereoselective Ring Expansion | Gold(I) Catalyst | Ammoniumation/Ring-Expansion | High Diastereoselectivity | cell.comcell.com |
| Diastereoselective Functionalization | Substrate Control (Chiral Tetrazole) | Alkylation | High Diastereoselectivity | nih.gov |
Enantiomeric Resolution Techniques for Chiral 2-Oxoazepane-3-carboxylic Acids
The synthesis of chiral compounds from achiral starting materials typically results in a racemic mixture, which is a 50:50 mixture of two enantiomers. libretexts.orglibretexts.org Since enantiomers possess identical physical properties like melting point and solubility, their separation, a process known as resolution, presents a significant challenge. libretexts.orglibretexts.org
A primary strategy for resolving racemic carboxylic acids, such as 2-oxoazepane-3-carboxylic acids, involves their conversion into a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional methods like fractional crystallization. libretexts.orglibretexts.org This is achieved by reacting the racemic acid with an enantiomerically pure chiral base. This reaction forms a mixture of diastereomeric salts.
For example, reacting a racemic mixture of a chiral acid (containing both R and S enantiomers) with a pure R-chiral base would yield a mixture of two diastereomeric salts: (R-acid, R-base) and (S-acid, R-base). These salts can then be separated based on differences in their solubility through crystallization. Once separated, the individual diastereomeric salts are treated with a strong acid to regenerate the pure, resolved enantiomers of the carboxylic acid. libretexts.org
Commonly used chiral bases for the resolution of racemic acids include naturally occurring alkaloids and synthetic amines.
Table 1: Examples of Chiral Resolving Agents for Carboxylic Acids
| Chiral Base | Type |
|---|---|
| Brucine | Alkaloid |
| Strychnine | Alkaloid |
| Quinine | Alkaloid |
| (+)-Tartaric acid | Chiral Acid |
| (-)-Malic acid | Chiral Acid |
| (R)-1-Phenylethylamine | Synthetic Amine |
This table presents common resolving agents used for the separation of enantiomers. Chiral acids are used for the resolution of racemic bases, and chiral bases are used for racemic acids. libretexts.org
Another advanced method for separation is chiral chromatography, which uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com
Novel Synthetic Routes and Methodological Innovations for this compound
Recent advancements in synthetic organic chemistry have led to novel methodologies for constructing the 2-oxoazepane ring system.
The Wolff rearrangement is a powerful reaction in organic synthesis where an α-diazocarbonyl compound is converted into a ketene through the loss of dinitrogen gas and a 1,2-rearrangement. wikipedia.orgwikiwand.com This ketene intermediate is highly reactive and can be trapped by various nucleophiles. chem-station.com When trapped with water, alcohols, or amines, it forms carboxylic acid derivatives, making it a valuable tool for homologation (extending a carbon chain by one unit), as seen in the Arndt-Eistert reaction. wikipedia.orgchem-station.com
A key application of the Wolff rearrangement is in ring contraction reactions. chem-station.com However, it can also be conceptually applied to the synthesis of cyclic structures like this compound. The general mechanism involves the formation of an α-ketocarbene intermediate. chem-station.com The reaction can be initiated thermally, photochemically, or through metal catalysis, with silver(I) oxide being a common catalyst. wikipedia.orgorganic-chemistry.org
Conceptual Synthetic Pathway via Wolff Rearrangement:
Precursor Synthesis: A suitable cyclic α-diazoketone precursor is synthesized.
Rearrangement: The α-diazoketone undergoes the Wolff rearrangement to generate a reactive ketene intermediate.
Intramolecular Trapping: This ketene can be trapped by a nucleophile present in the molecule to form a new ring system or can react with an external nucleophile. For the synthesis of a carboxylic acid derivative, the ketene is typically trapped with water or an alcohol.
The versatility of the Wolff rearrangement allows for the creation of complex molecular architectures, and its application remains an active area of research for constructing heterocyclic scaffolds. researchgate.net
A stereoselective route to 2-oxoazepane derivatives has been developed utilizing β-lactams (2-azetidinones) derived from the amino acid ornithine. figshare.comnih.gov This method involves a key ring expansion, transforming a four-membered β-lactam into a seven-membered 2-oxoazepane ring. figshare.comnih.gov
The synthetic sequence involves the following key steps:
β-Lactam Formation: Ornithine, with its side-chain amino group suitably protected (e.g., with a Z-group), is used as the starting material. It is converted into a chloroacetyl derivative. researchgate.net
Cyclization: Base-mediated cyclization of the chloroacetyl compound leads to the formation of the four-membered 2-azetidinone (β-lactam) ring. researchgate.net
Ring Expansion: The crucial step is a palladium-catalyzed hydrogenolysis of the ornithine-derived β-lactam. figshare.comnih.gov This reaction removes the protecting group from the side-chain amine.
Intramolecular Attack: The now-free amino group on the side chain initiates a 7-exotrig ring closure, attacking the carbonyl of the β-lactam. This intramolecular opening of the strained four-membered ring drives the rearrangement to form the more stable seven-membered 2-oxoazepane ring. figshare.comnih.govresearchgate.net
This synthetic route has been successfully applied to the stereoselective preparation of enantiomerically pure 4-amino-3-methyl-2-oxoazepane-4-carboxylate derivatives, with the final structure and configuration confirmed by X-ray diffraction. nih.gov
Table 2: Key Transformations in the Ornithine-Based Synthesis
| Step | Reaction | Key Reagents/Conditions | Product |
|---|---|---|---|
| 1 | N-chloroacetylation | Chloroacetyl chloride, propylene oxide | N-chloroacetyl ornithine derivative |
| 2 | β-Lactam Formation | Base | Ornithine-derived 2-azetidinone |
Green Chemistry Principles Applied to the Synthesis of this compound
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.
Key green chemistry principles applicable to this synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Wolff rearrangement, for instance, has a poor atom economy due to the loss of dinitrogen gas. In contrast, rearrangement reactions like the one starting from ornithine-derived beta-lactams can have better atom economy.
Use of Renewable Feedstocks: The synthesis utilizing ornithine, a naturally occurring amino acid, is an excellent example of using a renewable feedstock. unibe.ch This contrasts with syntheses that rely on petrochemical-based starting materials.
Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, such as water or bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF), which can also improve process feasibility by preventing reactor fouling in continuous flow systems. unibe.ch
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The palladium-catalyzed ring expansion of the ornithine-derived β-lactam is a good example. figshare.comnih.gov Catalytic methods reduce waste because the catalyst can, in principle, be used in small amounts and recycled.
Design for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Photochemical and microwave-assisted reactions, while requiring energy input, can often significantly reduce reaction times and increase yields, potentially leading to a net energy saving. researchgate.net
By incorporating these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable. For example, developing a one-pot synthesis or a continuous flow process could significantly reduce waste and improve safety and scalability. unibe.ch
Advanced Chemical Reactivity and Transformations of 1 Methyl 2 Oxoazepane 3 Carboxylic Acid
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid moiety at the C3 position is a key site for a variety of chemical transformations, primarily involving reactions at the carbonyl carbon.
Nucleophilic Acyl Substitution Reactions for Ester and Amide Formation
The conversion of the carboxylic acid group of 1-Methyl-2-oxoazepane-3-carboxylic acid into esters and amides proceeds through nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.comkhanacademy.org This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of a leaving group. openstax.org
Ester Formation (Esterification): The Fischer esterification is a common method for converting carboxylic acids to esters. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comopenstax.org The acid catalyst protonates the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. youtube.com A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. openstax.org Due to the equilibrium nature of the reaction, it is often necessary to use a large excess of the alcohol or to remove water as it is formed to drive the reaction to completion. masterorganicchemistry.comopenstax.org
Amide Formation: The direct reaction between a carboxylic acid and an amine to form an amide is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org To overcome this, the reaction is typically carried out at high temperatures (above 100°C) to drive off water and force the condensation, or by using activating agents. libretexts.orglibretexts.org
Table 1: Representative Nucleophilic Acyl Substitution Reactions
| Product Type | Reagents | Catalyst/Conditions | General Mechanism |
|---|---|---|---|
| Ester | Alcohol (e.g., Methanol (B129727), Ethanol) | Acid Catalyst (e.g., H₂SO₄, TsOH) | Fischer Esterification masterorganicchemistry.comopenstax.org |
| Amide | Primary or Secondary Amine | Heat (>100°C) or Coupling Agent | Direct Thermal Condensation or Activated Acyl Substitution libretexts.orglibretexts.org |
Decarboxylation Pathways and Regioselective Considerations
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). quirkyscience.com The structure of this compound, which is a β-keto acid derivative (the amide carbonyl is at the beta position relative to the carboxylic acid), makes it susceptible to decarboxylation, particularly upon heating. bohrium.com
The mechanism for the decarboxylation of β-keto acids typically proceeds through a cyclic six-membered transition state. bohrium.com In this process, the carboxyl proton is transferred to the carbonyl oxygen of the lactam, while the C-C bond between the carboxyl group and the α-carbon breaks. This concerted process results in the formation of an enol intermediate and the release of CO₂. The enol then tautomerizes to the more stable keto (in this case, lactam) form. Because there is only one carboxylic acid group, regioselective considerations are not applicable in this specific case. The reaction is thermodynamically favorable due to the formation of the stable CO₂ molecule. nih.gov
Activation Strategies for Carboxylic Acid Transformations (e.g., using DCC, thionyl chloride)
To facilitate nucleophilic acyl substitution reactions under milder conditions, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. youtube.comlibretexts.org This is achieved using various activating agents.
Dicyclohexylcarbodiimide (B1669883) (DCC): DCC is a widely used coupling reagent for forming amide bonds. libretexts.orgkhanacademy.org The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. libretexts.orglibretexts.org This intermediate has a very good leaving group (dicyclohexylurea). A nucleophile, such as an amine, can then attack the activated carbonyl carbon, displacing the dicyclohexylurea and forming the amide. libretexts.orgyoutube.com This method is central to many peptide synthesis strategies. libretexts.org
Thionyl Chloride (SOCl₂): Thionyl chloride is a common reagent used to convert carboxylic acids into highly reactive acyl chlorides. libretexts.orgresearchgate.net The reaction involves the hydroxyl group of the carboxylic acid attacking the sulfur atom of SOCl₂, which ultimately leads to the formation of a chlorosulfite intermediate. libretexts.orglibretexts.org This intermediate then breaks down, with a chloride ion attacking the carbonyl carbon to displace the leaving group, yielding the acyl chloride along with gaseous byproducts SO₂ and HCl. libretexts.org The resulting acyl chloride is a potent electrophile that reacts readily with a wide range of nucleophiles, including alcohols and amines, to form esters and amides, respectively. commonorganicchemistry.com
Table 2: Comparison of Carboxylic Acid Activating Agents
| Activating Agent | Intermediate Formed | Key Advantages | Byproducts |
|---|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Mild reaction conditions, high yields for amide formation. libretexts.org | Dicyclohexylurea (DCU) |
| Thionyl Chloride (SOCl₂) | Acyl Chloride | Creates a highly reactive electrophile, volatile byproducts are easily removed. libretexts.org | SO₂, HCl |
Reactions Involving the 2-Oxoazepane Lactam Moiety
The seven-membered lactam ring, a derivative of ε-caprolactam, also possesses distinct reactivity, primarily involving ring-opening and potential rearrangement pathways.
Ring-Opening Reactions of the Seven-Membered Lactam
The amide bond within the lactam ring can be cleaved under certain conditions, leading to a ring-opening reaction. This is most commonly achieved through hydrolysis.
Hydrolysis: Similar to other amides, the lactam can be hydrolyzed under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by a water molecule. researchgate.net Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. In either case, the cleavage of the C-N bond results in the formation of an amino acid, specifically 6-(methylamino)heptanoic acid. Studies on ε-caprolactam derivatives indicate that N-methyl substitution can influence the ring-chain equilibrium, often favoring the cyclic lactam form, which may require more stringent conditions for polymerization or complete ring-opening compared to the unsubstituted lactam. oup.comsemanticscholar.org
Intramolecular Rearrangements of the Azepane Ring
The azepane ring system can undergo various intramolecular rearrangements, often catalyzed by acids, bases, or transition metals, leading to the formation of different heterocyclic structures. While specific rearrangements for this compound are not extensively documented, general principles from related systems can be considered.
For instance, ring expansion or contraction cascades can occur in substituted azepane derivatives under specific conditions. cityu.edu.hknih.govcityu.edu.hk Ullmann-type annulation/rearrangement cascades have been used to transform substituted pyrrolidines into benzazepine derivatives, demonstrating the potential for skeletal reorganization in related nitrogen-containing rings. nih.govresearchgate.net Additionally, photochemical methods, such as the Zimmerman–O'Connell–Griffin rearrangement, have been applied to other lactam systems to induce structural reorganization, although this is more common for smaller ring systems like β-lactams. ua.esnih.gov Such rearrangements are highly dependent on the substituents and the specific reaction conditions employed.
Electrophilic and Nucleophilic Substitutions on the Azepane Ring System
The saturated aliphatic nature of the azepane ring in this compound renders it generally unreactive toward direct electrophilic or nucleophilic substitution at the methylene (B1212753) carbons (C4, C5, C6, and C7). These C-H bonds are non-activated and require harsh conditions or specific catalytic activation to undergo substitution.
Electrophilic Substitution: Direct electrophilic attack on the carbon backbone of the azepane ring is synthetically challenging. The lactam functionality, however, can influence the reactivity of adjacent positions. For instance, the α-protons at the C3 position are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles. However, electrophilic substitution at other positions (C4-C7) is not a common pathway under standard electrophilic conditions (e.g., nitration, halogenation) without prior functionalization. While reagents like N-Bromocaprolactam are known to act as electrophilic brominating agents for other molecules, this describes the reactivity of the reagent itself, not electrophilic substitution on the caprolactam ring carbons. enamine.net
Nucleophilic Substitution: The primary site for nucleophilic attack on the this compound scaffold is the electrophilic carbonyl carbon of the lactam. Under strong acidic or basic conditions, this can lead to nucleophilic acyl substitution, resulting in the ring-opening hydrolysis of the amide bond. researchgate.net This is a characteristic reaction of lactams, leading to the formation of the corresponding amino acid, 6-(methylamino)-heptanedioic acid, upon hydrolysis of the carboxylic acid derivative.
Direct nucleophilic substitution on the methylene groups of the ring is not feasible as it would require the displacement of a hydride ion, which is an extremely poor leaving group. Such transformations would necessitate conversion of a C-H group into a C-LG group (where LG is a good leaving group) through other means, such as free-radical halogenation, before a nucleophilic substitution could occur.
The propagation step in the anionic ring-opening polymerization of caprolactam derivatives involves the nucleophilic attack of a lactamate anion on the carbonyl group of another monomer or the growing polymer chain, highlighting the reactivity of the carbonyl center. rsc.org
Metal-Mediated and Catalyzed Reactions of this compound
The carboxylic acid group is the primary handle for metal-mediated and catalyzed reactions involving this compound. Transition metal catalysis offers a powerful toolkit for C-C and C-X bond formation starting from carboxylic acids.
Palladium-Catalyzed Reactions: The carboxylic acid moiety can be utilized in various palladium-catalyzed cross-coupling reactions. For instance, the carboxylic acid can be converted into other functional groups or used as a directing group for C-H activation at an adjacent position. Palladium-catalyzed decarboxylative couplings are a well-established method where the carboxylic acid is expelled as CO2 to form an organometallic intermediate that can participate in cross-coupling with aryl halides or other partners. nih.gov While specific examples involving this compound are not prevalent in the literature, the general methodology is applicable. nih.govmdpi.comencyclopedia.pub For example, palladium catalysis is widely used for the carboxylation of various organic substrates, a reaction that is mechanistically related to decarboxylative processes. mdpi.comencyclopedia.pub
Rhodium-Catalyzed Reactions: Rhodium catalysts are also employed in reactions involving carboxylic acids and lactams. Dirhodium(II) caprolactamate, a complex where caprolactam acts as a ligand, has been shown to be an effective catalyst for allylic and benzylic oxidations. nih.govnih.gov Although in this case the lactam is part of the catalyst, it demonstrates the compatibility of the caprolactam ring system with transition metal catalysis. Rhodium-catalyzed C-H activation directed by a carboxylic acid group is another potential transformation for functionalizing the scaffold, though its application to this specific molecule requires further investigation.
Other Metal-Catalyzed Reactions: Cooperative catalysis involving iron oxides (Fe3O4) and an organic base like DABCO has been developed for the N-methyl amidation of carboxylic acids. researchgate.netnih.gov This methodology could be applied to the carboxylic acid group of the title compound to synthesize various amide derivatives under atom-economical conditions. researchgate.netnih.gov
The following table summarizes potential metal-catalyzed reactions based on the functional groups present.
| Catalyst Type | Reaction Type | Potential Transformation |
| Palladium(II) Acetate | Decarboxylative Coupling | Coupling with aryl halides at the C3 position. |
| Dirhodium(II) Caprolactamate | C-H Oxidation | Potential for oxidation at allylic or benzylic positions if present on a substituent. nih.govnih.gov |
| Fe3O4/DABCO | Amidation | Conversion of the carboxylic acid to a variety of N-methyl amides. researchgate.netnih.gov |
Selective Derivatization at Different Positions of the this compound Scaffold
Selective derivatization allows for the targeted modification of the molecule to build more complex structures. The different functional groups in this compound offer distinct opportunities for selective reactions.
Derivatization of the Carboxylic Acid Group (C3): The carboxylic acid is the most readily derivatized functional group. Standard organic transformations can be used to convert it into a wide range of other functionalities.
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or with an alkyl halide in the presence of a base yields the corresponding ester. openstax.org
Amide Formation: Coupling with an amine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) produces amides. openstax.org Direct conversion is difficult as amines tend to form unreactive carboxylate salts. openstax.org
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).
Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl2) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride, which is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives. openstax.org
Derivatization of the Azepane Ring (C4-C7): As mentioned, the saturated methylene groups are chemically inert. Their derivatization typically requires initial C-H activation or functionalization. Free-radical halogenation could introduce a handle for subsequent nucleophilic substitution, although selectivity can be an issue. Site-selective C-H functionalization using transition metal catalysis, potentially directed by the existing carboxylic acid or lactam group, represents a more advanced and controlled strategy, though specific protocols for this substrate are not well-documented.
Derivatization of the N-Methyl Group: The N-methyl group is generally unreactive. Oxidation of the methyl group to a carboxylic acid is possible but requires harsh oxidizing agents and may not be compatible with the rest of the molecule. google.com Demethylation is also a possibility but often requires strong Lewis acids or other specialized reagents.
The table below outlines common derivatization reactions for the carboxylic acid functionality.
| Reagent(s) | Product Functional Group |
| Alcohol (R'-OH), H+ | Ester (-COOR') |
| Thionyl Chloride (SOCl2) | Acid Chloride (-COCl) |
| Amine (R'-NH2), DCC/EDC | Amide (-CONHR') |
| Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol (-CH2OH) |
| 3-Nitrophenylhydrazine | Phenylhydrazone derivative (for analytics) nih.gov |
| Isobutyl chloroformate | Isobutyl ester derivative (for GC-MS) nih.gov |
Mechanistic Investigations of Reactions Involving 1 Methyl 2 Oxoazepane 3 Carboxylic Acid
Elucidation of Reaction Pathways and Transition States
A complete understanding of a chemical reaction requires a detailed map of the reaction pathway, including the identification of intermediates and the characterization of transition states. For reactions involving 1-Methyl-2-oxoazepane-3-carboxylic acid, this involves analyzing potential rearrangements and functional group interconversions.
While specific studies on the rearrangement of this compound are not extensively documented, valuable insights can be drawn from theoretical and experimental studies on closely related 2-oxoazepane derivatives. A notable investigation focused on the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids, which transform into 2'-oxopiperidine-containing β-amino acids. nih.gov This process involves the breakdown of the seven-membered azepane ring and the formation of a new, more stable six-membered piperidine (B6355638) ring. nih.gov
Quantum mechanical studies suggest that this rearrangement proceeds through a concerted mechanism. nih.gov This pathway is remarkable because it involves the spontaneous cleavage of a stable amide bond under relatively mild conditions, such as at room temperature. nih.gov The energy of the transition states in this process is significantly lowered by the participation of a catalytic water molecule. nih.gov Furthermore, the study highlighted the critical role of the carboxylic acid group, which participates directly in intramolecular catalysis, facilitating the bond-breaking and bond-forming steps. nih.gov This reordering process is highly stereoselective when conducted under acidic conditions. nih.gov This analogous system suggests that the carboxylic acid moiety in this compound could play a similar intramolecular catalytic role in potential rearrangement reactions.
Table 1: Key Findings from Mechanistic Study of 2-Oxoazepane Rearrangement
| Feature | Finding | Source |
| Reaction Type | Spontaneous rearrangement of a 7-membered lactam to a 6-membered ring. | nih.gov |
| Proposed Mechanism | Concerted mechanism involving amide bond cleavage and new C-C bond formation. | nih.gov |
| Role of Water | A catalytic water molecule is proposed to lower the energy of the transition state. | nih.gov |
| Intramolecular Catalysis | The carboxylic acid group at position 4 directly participates in the catalysis, facilitating the rearrangement. | nih.gov |
| Reaction Conditions | Occurs at room temperature upon storage or during acid/base hydrolysis of an ester precursor. | nih.gov |
| Stereochemistry | The synthetic route developed under acidic conditions is totally stereoselective. | nih.gov |
Mechanistic Studies of Functional Group Interconversions
The dual functionality of this compound allows for a variety of functional group interconversions. Mechanistic studies of these transformations focus on the reactivity of the tertiary lactam and the carboxylic acid.
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification or conversion to amides. More advanced transformations can be achieved through modern catalytic methods. For instance, metallaphotoredox catalysis, often employing first-row transition metals like nickel or copper, can facilitate decarboxylative functionalization. princeton.edunih.gov In a typical mechanism, single-electron oxidation of the carboxylate generates a carboxy radical, which rapidly extrudes CO₂ to form a carbon-centered radical at the 3-position of the azepane ring. This radical can then be trapped by a metal catalyst and coupled with various partners, enabling alkylation, arylation, or amination reactions. nih.gov
Reactions of the Lactam Group: The tertiary amide within the lactam ring is susceptible to hydrolysis under either acidic or basic conditions, leading to ring-opening. cdnsciencepub.comresearchgate.net Acid-catalyzed hydrolysis typically involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. researchgate.net This leads to a tetrahedral intermediate that subsequently collapses to yield a ring-opened amino acid product. cdnsciencepub.com The stability of the lactam ring towards acid hydrolysis is influenced by ring size and strain. researchgate.net
Role of Acid, Base, and Transition Metal Catalysis in Promoting Transformations
Catalysis is essential for enabling and controlling the transformations of this compound.
Acid and Base Catalysis: As mentioned, acids and bases are effective catalysts for both the rearrangement and hydrolysis (ring-opening) of the lactam ring. nih.govrsc.org In the rearrangement of analogous 2-oxoazepanes, acid or base hydrolysis of a precursor ester initiated the spontaneous reordering. nih.gov For lactam hydrolysis, acid catalysis enhances the electrophilicity of the carbonyl carbon, while base catalysis typically involves direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon. cdnsciencepub.comresearchgate.net The enzymatic hydrolysis of lactam rings, such as in the action of β-lactamases, also proceeds through mechanisms involving acid/base catalysis by amino acid residues in the active site. osti.govnih.gov
Transition Metal Catalysis: Transition metals offer powerful tools for functionalizing the carboxylic acid group, primarily through decarboxylative strategies. acs.orgresearchgate.net Dual catalysis systems, combining a photocatalyst with a nickel or copper catalyst, have emerged as a robust platform for C-C and C-N bond formation. nih.gov The mechanism allows the stable carboxylic acid to serve as a precursor to a reactive radical intermediate under mild, light-mediated conditions. princeton.edu Transition metals can also catalyze the decarbonylation of carboxylic acids to form olefins, a process that involves oxidative addition, decarbonylation, and β-hydride elimination steps. rsc.org
Kinetic and Thermodynamic Control in Reactions of this compound
When a reaction can proceed via different pathways to yield multiple products, the product distribution can often be influenced by the reaction conditions, a concept governed by kinetic and thermodynamic control.
Kinetic Control: Under conditions where reactions are irreversible (often at lower temperatures), the major product will be the one that is formed fastest. This "kinetic product" is formed via the pathway with the lowest activation energy.
For this compound, a hypothetical scenario could involve a competition between a ring rearrangement (e.g., contraction to a piperidine ring) and lactam hydrolysis (ring-opening). The rearrangement might have a lower activation energy and be favored at lower temperatures (kinetic control), while the fully hydrolyzed, acyclic amino acid might be the most stable product and thus favored at higher temperatures where the reactions are reversible (thermodynamic control). Kinetic studies on related caprolactam systems, for instance in polymerization, are crucial for understanding how reaction rates influence product formation. mdpi.comresearchgate.net
Isotopic Labeling Studies for Mechanistic Confirmation
Isotopic labeling is a powerful and definitive technique used to trace the path of atoms through a reaction, providing unambiguous evidence for proposed mechanisms. wikipedia.orgresearchgate.net By replacing an atom (e.g., ¹²C, ¹H, ¹⁶O) with one of its heavier isotopes (e.g., ¹³C, ²H, ¹⁸O), its position can be tracked in the products using techniques like mass spectrometry or NMR spectroscopy. wikipedia.orgacs.org
For reactions of this compound, several hypothetical isotopic labeling experiments could confirm mechanistic details:
Lactam Hydrolysis: To confirm the mechanism of acid-catalyzed hydrolysis, the reaction could be performed in H₂¹⁸O. If the mechanism involves nucleophilic attack of water on the carbonyl carbon (an A_AC_2 mechanism), the ¹⁸O label would be incorporated into the carboxylic acid group of the ring-opened product. This would rule out an alternative mechanism involving cleavage of the bond between the nitrogen and the carbonyl carbon.
Decarboxylative Coupling: To verify that the carboxyl group is the source of the extruded CO₂ in a transition-metal-catalyzed reaction, a substrate synthesized with a ¹³C label at the carboxylic acid position could be used. imist.ma Detection of ¹³CO₂ and the absence of the ¹³C label in the final coupled product would provide direct evidence for the proposed decarboxylative pathway.
Kinetic Isotope Effect (KIE): To determine if a specific C-H bond is broken in the rate-determining step of a reaction, the hydrogen at that position can be replaced with deuterium (B1214612) (²H). A change in the reaction rate (a KIE) would indicate that this bond cleavage is mechanistically significant. researchgate.net For example, if a reaction involved the formation of an enolate at the C3 position, deuterating this position would likely slow down the reaction.
Table 2: Illustrative Isotopic Labeling Experiments for Mechanistic Confirmation
| Proposed Reaction | Isotopic Label | Labeled Position | Analytical Method | Expected Outcome & Mechanistic Insight | Source(s) |
| Acid-Catalyzed Lactam Hydrolysis | ¹⁸O | H₂¹⁸O (Solvent) | Mass Spectrometry | ¹⁸O is incorporated into the new carboxyl group of the product. Confirms nucleophilic attack at the carbonyl carbon. | wikipedia.org |
| Transition-Metal-Catalyzed Decarboxylation | ¹³C | Carboxylic Acid Carbon | Mass Spectrometry | ¹³CO₂ is evolved, and the final product lacks the ¹³C label. Confirms the loss of the original carboxyl group. | imist.ma |
| Enolate Formation at C3 | ²H (Deuterium) | C3-H | Kinetic Analysis | The reaction rate decreases compared to the non-deuterated substrate. Confirms C-H bond cleavage is in the rate-determining step. | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Methyl 2 Oxoazepane 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of 1-Methyl-2-oxoazepane-3-carboxylic acid. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for each unique proton environment. The acidic proton of the carboxylic acid group would appear as a broad singlet far downfield, typically in the 10-13 ppm range, due to hydrogen bonding and its acidic nature. libretexts.org The N-methyl group would present as a sharp singlet, likely around 2.8-3.0 ppm. The proton at the C3 position, being alpha to a carbonyl group, is expected to resonate as a multiplet (likely a doublet of doublets) between 2.5 and 3.0 ppm. The protons on the azepane ring (C4, C5, C6, and C7) would appear as complex, overlapping multiplets in the approximate range of 1.5-3.5 ppm. Due to the chiral center at C3, the methylene (B1212753) protons on the ring are diastereotopic and would be expected to show distinct signals and couplings.
¹³C NMR Spectroscopy: The carbon NMR spectrum would definitively identify all eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the lactam are expected at the downfield end of the spectrum, typically between 170-185 ppm. princeton.edu The N-methyl carbon would appear upfield, around 30-35 ppm. The C3 carbon, bonded to the carboxylic acid group, would be found in the 50-60 ppm range. The remaining four methylene carbons of the azepane ring would resonate between 20-50 ppm.
Conformational Analysis: The seven-membered ε-caprolactam ring is known to be flexible and typically adopts a pseudo-chair conformation. rsc.orgrsc.org For this compound, variable-temperature NMR studies could reveal information about the conformational dynamics and the energy barriers between different ring conformations. rsc.org Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial for determining the through-space proximity of protons, which helps to establish the relative stereochemistry and preferred conformation in solution. nih.gov For example, NOE correlations between the N-methyl protons and specific protons on the azepane ring would help define the ring's puckering and the orientation of the substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| COOH | 10.0 - 13.0 | broad singlet |
| N-CH₃ | 2.8 - 3.0 | singlet |
| H-3 | 2.5 - 3.0 | multiplet |
| H-7 (CH₂) | 3.0 - 3.5 | multiplet |
| H-4, H-5, H-6 (CH₂) | 1.5 - 2.5 | complex multiplets |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Carboxylic Acid) | 175 - 185 |
| C =O (Lactam) | 170 - 180 |
| C-3 | 50 - 60 |
| C-7 | 40 - 50 |
| N-C H₃ | 30 - 35 |
| C-4, C-5, C-6 | 20 - 40 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish the molecular formula C₈H₁₃NO₃ from other potential formulas with the same nominal mass.
The calculated exact mass for the neutral molecule [M] is 171.08954 Da. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the molecule would be observed as the protonated species [M+H]⁺ with an m/z of 172.09737 or the deprotonated species [M-H]⁻ with an m/z of 170.08172.
Tandem mass spectrometry (MS/MS) experiments would be employed to analyze the fragmentation pattern, providing further structural confirmation. For the protonated molecule, characteristic fragmentation pathways would likely include:
Loss of water (-18 Da): A common fragmentation for carboxylic acids.
Loss of formic acid (-46 Da): Resulting from the cleavage of the carboxylic acid group.
Decarboxylation (-44 Da): Loss of CO₂ from the [M-H]⁻ ion.
Ring-opening fragmentation: Cleavage of the azepane ring at various points, particularly breaking the amide bond or bonds adjacent to the nitrogen atom, leading to a series of characteristic product ions. Analysis of these fragments helps to piece together the core structure of the molecule. rsc.orgfrontierspartnerships.org
X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.net For this compound, this technique would be used to:
Determine Absolute Configuration: As the molecule possesses a stereocenter at the C3 position, X-ray analysis of a crystal grown from an enantiomerically pure sample would unambiguously determine its absolute configuration as either (R) or (S). This is achieved through the analysis of anomalous dispersion effects.
Elucidate Solid-State Conformation: The analysis would reveal the preferred conformation of the seven-membered azepane ring in the crystal lattice. Studies on substituted ε-caprolactams have shown that they typically adopt a (pseudo) chair conformation. rsc.orgrsc.org The exact conformation, including the orientation of the N-methyl and carboxylic acid groups (axial vs. equatorial), would be precisely determined.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.
The most characteristic absorptions would be:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is indicative of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
C-H Stretch (Aliphatic): Absorptions corresponding to the stretching vibrations of the methyl and methylene C-H bonds would appear in the 3000-2850 cm⁻¹ range.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1725-1700 cm⁻¹ is characteristic of the carbonyl group in a saturated carboxylic acid.
C=O Stretch (Tertiary Amide/Lactam): A strong absorption band for the seven-membered lactam carbonyl is expected around 1650 cm⁻¹. The position of this band is sensitive to ring strain and substitution. oup.com
The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions from C-O stretching, O-H bending, and various C-C and C-N stretching and bending vibrations, which together create a unique spectral signature for the molecule. msu.edu
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| O-H stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |
| C-H stretch | Aliphatic (CH₃, CH₂) | 3000 - 2850 | Medium |
| C=O stretch | Carboxylic Acid | 1725 - 1700 | Strong |
| C=O stretch | Tertiary Lactam | ~1650 | Strong |
| C-O stretch | Carboxylic Acid | 1320 - 1210 | Medium |
| O-H bend | Carboxylic Acid | 1440 - 1395 | Medium |
Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Stereochemical Assignment
Since this compound is a chiral molecule, chiroptical methods are essential for its stereochemical characterization.
Optical Rotation: An enantiomerically pure sample of the compound will rotate the plane of plane-polarized light. This property, known as optical activity, is measured using a polarimeter. The specific rotation, [α]D, is a physical constant for a given enantiomer under specific conditions (temperature, solvent, concentration, and wavelength of light). openstax.orglibretexts.org The sign of the rotation (+ for dextrorotatory or - for levorotatory) distinguishes the two enantiomers, although it does not directly correlate with the (R/S) configuration. Measurement of the specific rotation is a primary method for assessing the enantiomeric purity of a sample.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The amide and carboxylic acid groups in this compound are chromophores that would give rise to characteristic CD signals. The resulting CD spectrum is highly sensitive to the three-dimensional structure and absolute configuration of the molecule. The n→π* and π→π* electronic transitions of the carbonyl groups would produce distinct Cotton effects (positive or negative peaks) in the CD spectrum. These spectra can be compared with theoretical spectra calculated using quantum chemical methods to help assign the absolute configuration of the chiral center. mdpi.com
Computational Chemistry and Theoretical Modeling of 1 Methyl 2 Oxoazepane 3 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 1-Methyl-2-oxoazepane-3-carboxylic acid would typically be performed using a functional like B3LYP in conjunction with a basis set such as 6-31G(d,p) to obtain an optimized molecular geometry and various electronic properties. nih.gov
These calculations yield crucial parameters that help in predicting the molecule's stability and reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive.
Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visualization of the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, indicating sites susceptible to electrophilic attack, while positive potential would be expected around the acidic proton of the carboxyl group. Natural Bond Orbital (NBO) analysis can also be used to calculate atomic charges, providing a quantitative measure of the electron distribution. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties for this compound Note: These values are representative examples of what a DFT calculation would yield and are intended for illustrative purposes.
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| NPA Charge on C=O (amide) | +0.55 e | Indicates the electrophilic nature of the carbonyl carbon atom. |
| NPA Charge on O=C (amide) | -0.58 e | Indicates the nucleophilic nature of the carbonyl oxygen atom. |
| NPA Charge on O-H (acid) | -0.70 e | Indicates the high negative charge on the hydroxyl oxygen. |
| NPA Charge on H-O (acid) | +0.48 e | Indicates the acidic nature of the hydroxyl proton. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. frontiersin.org For a flexible molecule like this compound, which contains a seven-membered ring, MD simulations are invaluable for exploring its conformational landscape and dynamic behavior in different environments, such as in a vacuum or in an aqueous solution.
An MD simulation would typically involve using a classical force field, such as the General Amber Force Field (GAFF), to define the potential energy of the system. nih.gov The simulation would track the trajectory of each atom over a period of nanoseconds to microseconds, revealing the accessible conformations and the transitions between them. A key aspect to study would be the puckering of the azepane ring and the rotational freedom around the C-C bond connecting the carboxylic acid group to the ring.
The simulations can also shed light on the conformational equilibrium of the carboxylic acid group itself, which can exist in syn and anti conformations. While the syn conformation is often more stable in the gas phase, interactions with solvent molecules can stabilize the anti conformer. nih.gov Analysis of the simulation trajectories allows for the calculation of the relative populations of different conformers, providing a picture of the molecule's structural flexibility.
Table 2: Hypothetical Conformational Analysis from a Simulated Trajectory of this compound in Water Note: This table illustrates the type of data obtainable from an MD simulation, showing the most populated conformational states of the azepane ring.
| Conformer | Key Dihedral Angles (degrees) | Population (%) | Description |
| Chair-like 1 | C4-C5-C6-N1: 65, N1-C2-C3-C4: -70 | 45% | The most stable conformation, minimizing steric strain. |
| Boat-like 1 | C4-C5-C6-N1: -10, N1-C2-C3-C4: 15 | 25% | A higher energy conformation often acting as a transition state. |
| Chair-like 2 | C4-C5-C6-N1: -75, N1-C2-C3-C4: 60 | 20% | An alternative chair conformation accessible through ring flipping. |
| Twist-boat | C4-C5-C6-N1: 40, N1-C2-C3-C4: -35 | 10% | An intermediate conformation between chair and boat forms. |
Quantum Mechanical Studies on Reaction Mechanisms and Energetics of Transition States
Quantum Mechanical (QM) methods, particularly DFT, are essential for elucidating the detailed mechanisms of chemical reactions. mdpi.com For this compound, QM studies could be used to investigate reactions involving the carboxylic acid functional group, such as esterification or amide bond formation.
These studies involve mapping the potential energy surface of the reaction. This is achieved by calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states (TS). The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the geometry of the reacting molecules at the moment of bond breaking and formation.
Table 3: Example of Calculated Energetics for a Hypothetical Esterification Reaction Note: The data represents typical outputs from a QM study of a reaction mechanism, in this case, the acid-catalyzed esterification of this compound with methanol (B129727).
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants (Acid + Methanol) | 0.0 | Starting materials. |
| 2 | Transition State 1 (TS1) | +15.2 | Nucleophilic attack of methanol on the protonated carboxyl carbon. |
| 3 | Tetrahedral Intermediate | -5.6 | A stable intermediate formed after the initial attack. |
| 4 | Transition State 2 (TS2) | +18.5 | Proton transfer and subsequent elimination of a water molecule. |
| 5 | Products (Ester + Water) | -3.1 | Final products of the reaction, indicating an exothermic process. |
Prediction of Spectroscopic Parameters to Aid Experimental Assignment
Computational methods are widely used to predict spectroscopic data, which is invaluable for aiding the interpretation of experimental spectra and confirming molecular structures. nih.govmdpi.com For this compound, DFT calculations can provide reliable predictions of both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com These calculations are typically performed on the optimized geometry of the molecule, and the resulting chemical shifts are often scaled to correct for systematic errors in the computational method. nih.gov Comparing the predicted spectrum with the experimental one helps in the unambiguous assignment of each peak to a specific atom in the molecule.
Similarly, the vibrational frequencies and intensities for an IR spectrum can be calculated. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging. spectroscopyonline.com Predicted IR spectra can help identify the characteristic peaks for key functional groups, such as the C=O stretch of the amide (lactam) and the carboxylic acid, as well as the broad O-H stretch of the carboxyl group. libretexts.org
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are representative chemical shifts (in ppm) that would be predicted computationally. Experimental values may vary based on solvent and concentration.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-CH₃ | 2.95 | 35.5 |
| C2 (C=O) | - | 175.1 |
| C3-H | 3.80 | 52.3 |
| C4-H₂ | 1.90, 2.10 | 28.9 |
| C5-H₂ | 1.65, 1.75 | 26.4 |
| C6-H₂ | 1.80, 2.00 | 30.1 |
| C7-H₂ | 3.20, 3.40 | 48.7 |
| COOH | - | 178.2 |
| COOH | 12.10 | - |
Table 5: Key Predicted IR Vibrational Frequencies Note: This table shows characteristic frequencies (in cm⁻¹) predicted for the primary functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| O-H Stretch (Carboxylic Acid) | 3100 (broad) | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1715 | Strong |
| C=O Stretch (Amide/Lactam) | 1655 | Strong |
| C-O Stretch (Carboxylic Acid) | 1240 | Strong |
| O-H Bend (Carboxylic Acid) | 930 | Medium, Broad |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net While often used in drug discovery to predict biological activity, docking can also be employed in scaffold design to understand the fundamental chemical interactions a molecule like this compound can form within a binding pocket.
In a typical docking study, the 3D structure of the ligand is placed into the active site of a protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. The resulting models can be analyzed to identify key non-covalent interactions, such as hydrogen bonds, ionic interactions, hydrophobic contacts, and van der Waals forces. mdpi.com
For this compound, the carboxylic acid group would be expected to act as a strong hydrogen bond donor (O-H) and acceptor (C=O). The amide carbonyl group is also a potent hydrogen bond acceptor. The aliphatic ring structure provides a scaffold that can make hydrophobic or van der Waals contacts. Understanding these potential interactions is crucial for designing new molecules based on this scaffold that can bind effectively to a target protein.
Table 6: Hypothetical Molecular Docking Interaction Analysis Note: This table illustrates the types of chemical interactions that could be identified for this compound when docked into a hypothetical enzyme active site.
| Functional Group of Ligand | Type of Interaction | Potential Interacting Protein Residue | Distance (Å) |
| Carboxylic Acid (-OH) | Hydrogen Bond (Donor) | Aspartate (ASP) | 2.8 |
| Carboxylic Acid (C=O) | Hydrogen Bond (Acceptor) | Arginine (ARG) | 2.9 |
| Carboxylic Acid (-COO⁻) | Ionic Interaction | Lysine (LYS) | 3.5 |
| Amide (C=O) | Hydrogen Bond (Acceptor) | Serine (SER) | 3.1 |
| Azepane Ring | Hydrophobic Interaction | Leucine (LEU) | 3.9 |
| N-Methyl Group | van der Waals Contact | Valine (VAL) | 4.2 |
Applications of this compound and its Derivatives in Advanced Organic Synthesis and Materials Science
Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research data regarding the applications of This compound (CAS 50585-84-7) in the advanced fields of organic synthesis and materials science as outlined in the requested article structure.
The search for documented applications of this specific compound in the following areas did not yield sufficient information to generate a thorough, informative, and scientifically accurate article:
Applications of 1 Methyl 2 Oxoazepane 3 Carboxylic Acid and Its Derivatives in Advanced Organic Synthesis and Materials Science
Precursors for the Synthesis of Diverse Heterocyclic Ring Systems:Carboxylic acids are versatile precursors for synthesizing other heterocyclic structures. Despite this, specific synthetic routes starting from 1-Methyl-2-oxoazepane-3-carboxylic acid to produce diverse heterocyclic systems are not described in the reviewed literature.
Due to the absence of specific research findings for "this compound" within the requested topics, it is not possible to generate the article as per the provided outline and instructions while maintaining the required standards of scientific accuracy and detail. The available information is limited to supplier listings and general classifications as a chemical building block, without elaboration on its specific applications in the advanced contexts requested.
Emerging Research Directions and Future Perspectives for 1 Methyl 2 Oxoazepane 3 Carboxylic Acid
Development of Highly Efficient and Sustainable Synthetic Methodologies
Currently, there are no published, optimized methodologies specifically for the synthesis of 1-Methyl-2-oxoazepane-3-carboxylic acid. Future research would need to focus on establishing efficient and environmentally benign routes to this compound. Drawing inspiration from the synthesis of other substituted azepanes, potential strategies could involve ring-expansion reactions of substituted piperidines or cyclization of linear amino acid precursors. researchgate.net The development of catalytic and stereoselective methods would be a primary goal to ensure high yields and purity, minimizing waste and the need for extensive purification. Sustainable approaches might explore the use of greener solvents, renewable starting materials, and catalyst systems with low environmental impact, aligning with modern standards for chemical synthesis. rsc.org
Exploration of Unconventional Reactivity and Novel Transformations
The reactivity of this compound is, as of now, uncharted territory. The molecule possesses several functional groups—a lactam, a carboxylic acid, and an N-methyl group—that could be targets for a variety of chemical transformations. Future studies could investigate the selective functionalization of the azepane ring, the derivatization of the carboxylic acid moiety to form amides or esters, and reactions involving the lactam carbonyl group. Understanding the interplay between these functional groups will be crucial for unlocking the compound's synthetic potential and for creating a library of novel derivatives with diverse chemical properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The application of flow chemistry and automated synthesis for this compound is contingent on the prior development of robust synthetic routes. Once established, continuous flow processes could offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced reproducibility. nih.govdurham.ac.uk Automated platforms could then be employed for the rapid synthesis and screening of a wide array of derivatives, accelerating the discovery of compounds with interesting properties. researchgate.net This high-throughput approach would be particularly valuable for exploring the structure-activity relationships of new chemical entities based on the this compound scaffold.
Advanced Computational Design and Prediction of Novel Azepane Carboxylic Acid Derivatives
In the absence of experimental data, computational chemistry stands as a powerful tool for initial exploration. In silico methods can be used to predict the physicochemical properties, reactivity, and potential biological activities of this compound and its hypothetical derivatives. nih.govresearchgate.net Molecular modeling and docking studies could identify potential biological targets, guiding future experimental work in areas such as drug discovery. mdpi.com Computational design can help prioritize which derivatives to synthesize, saving time and resources by focusing on compounds with the highest probability of desired activity.
Synergistic Approaches Combining Synthetic Chemistry with Materials Science for Novel Applications
The potential for integrating this compound into materials science is entirely speculative but holds intriguing possibilities. The rigid, cyclic structure of the azepane core, combined with the functional handles of the carboxylic acid and N-methyl group, could make it a useful building block for polymers or functional materials. For instance, derivatives could be incorporated into polymer backbones to modify their physical properties or used to functionalize surfaces. Synergistic research combining synthetic efforts with materials characterization would be necessary to explore these potential applications, for example, in the development of novel biocompatible materials or responsive polymers.
Q & A
Q. What techniques are recommended for determining the stereochemical purity of this compound derivatives?
- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol (90:10) mobile phase. Compare retention times with enantiomerically pure standards. Circular dichroism (CD) spectroscopy can confirm absolute configuration by correlating Cotton effects with known stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
